tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
Overview
Description
tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate is an organoiodine compound belonging to the oxazine family Its distinctive structure combines a pyridine ring fused to an oxazine moiety with an iodine atom at the 7-position and a tert-butyl ester group at the 4-position
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions. A common route involves:
Formation of the oxazine ring: : Cyclization of suitable precursors under controlled conditions.
Introduction of the iodine atom: : Typically achieved through electrophilic iodination.
Esterification: : Utilizing tert-butyl esters to introduce the ester functionality.
Industrial Production Methods
While specific large-scale industrial methods are proprietary, the processes usually involve optimizing the synthetic routes mentioned above, ensuring scalability and cost-effectiveness while maintaining purity and yield.
Types of Reactions
This compound undergoes several types of reactions:
Substitution Reactions: : The iodine atom serves as a leaving group, facilitating nucleophilic substitutions.
Reductions: : The ester functionality can be reduced to alcohols under suitable conditions.
Oxidations: : This compound can be oxidized to introduce additional functionalities or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: : Nucleophiles such as amines or thiols in the presence of base.
Reduction: : Reagents like lithium aluminium hydride or borane.
Oxidation: : Agents like PCC or DMSO.
Major Products
The major products depend on the specific reaction:
Substitution might yield various substituted oxazine derivatives.
Reduction results in alcohols.
Oxidation produces keto or carboxylic acid derivatives.
Chemistry
In chemistry, this compound is employed in:
Synthetic pathways: : Serving as an intermediate for more complex molecules.
Cross-coupling reactions: : Leveraging the iodine as a site for catalytic processes.
Biology and Medicine
Bioactive molecules: : Synthesizing potential drug candidates.
Biological probes: : Used in molecular imaging or as markers due to its distinct structure.
Industry
Materials science: : Precursors for polymers or advanced materials.
Pharmaceuticals: : Intermediate in the synthesis of therapeutic agents.
Scientific Research Applications
Synthesis and Reactivity
The compound is utilized in organic synthesis, demonstrating its role in the formation of complex heterocyclic systems. Ivanov et al. (2020) described the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to various heterocyclic systems, showcasing the compound's potential as a precursor in synthesizing novel organic structures with significant yields. This process highlights the compound's utility in creating diverse molecular architectures, essential for developing new materials and potential pharmaceuticals (Ivanov, 2020).
Catalysis and Green Chemistry
In the realm of green chemistry, Zhang et al. (2009) developed an iodine–pyridine–tert-butylhydroperoxide system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions. This research underscores the compound's role in facilitating environmentally benign reactions, contributing to more sustainable chemical processes. The method's efficiency and selectivity in producing ketones and nitriles from primary substrates underscore its significance in organic synthesis, offering a greener alternative to traditional oxidative processes (Zhang et al., 2009).
Molecular Modification and Biological Activity
Research on chemical modifications of related structures, aiming to explore and enhance biological activities, also aligns with the applications of tert-butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate. For instance, Nie et al. (2020) discussed the modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound structurally related to the tert-butyl 7-iodo derivative. This study is part of a broader effort to develop novel analgesics with improved pharmacological profiles, demonstrating the compound's potential as a starting point for synthesizing new therapeutic agents (Nie et al., 2020).
Biochemical Analysis
Biochemical Properties
Similar compounds have been used in the synthesis of various pharmaceuticals
Cellular Effects
Similar compounds have shown to have significant pharmacological effects .
Molecular Mechanism
Similar compounds have been used as inhibitors in the study of PARP7, a protein involved in nucleic acid sensing and immune regulation .
Mechanism of Action
The precise mechanism by which tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate exerts its effects varies based on its application:
Nucleophilic substitution: : Involves the replacement of the iodine atom.
Reduction/Oxidation: : Alters the ester or oxazine ring functionalities, impacting the compound’s reactivity and interactions.
Comparison with Similar Compounds
tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate can be compared to other organoiodine compounds like:
tert-Butyl 7-bromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate: : Similar, but with a bromine atom instead of iodine, resulting in different reactivity.
tert-Butyl 7-iodo-2H-pyrido[2,3-b][1,4]oxazine-4(3H)-carboxylate: : Similar structural framework with variations in the ring fusion position.
This compound’s uniqueness lies in its specific substitution pattern and the resulting chemical properties, making it a valuable entity in synthetic and applied chemistry fields.
Hope this dives deep enough for you! Let's keep geeking out about chemistry or pivot to something else equally fascinating!
Properties
IUPAC Name |
tert-butyl 7-iodo-2,3-dihydropyrido[3,2-b][1,4]oxazine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-4-5-17-9-6-8(13)7-14-10(9)15/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLOKUCOHNRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1N=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674139 | |
Record name | tert-Butyl 7-iodo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198108-82-5 | |
Record name | tert-Butyl 7-iodo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.